6-oxo-1H-pyrazine-3-carboxylate
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Overview
Description
6-oxo-1H-pyrazine-3-carboxylate is a nitrogen-containing heterocyclic compound It is characterized by a pyrazine ring with a keto group at the 6th position and a carboxylate group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-1H-pyrazine-3-carboxylate typically involves the decarboxylation of sodium this compound. One of the processes developed for its synthesis includes a highly selective decarboxylation reaction that allows the target building block to be accessed with complete regioselectivity in standard batch processing equipment .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar decarboxylation processes. The use of batch processing equipment ensures that the compound can be produced in large quantities with high purity and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-oxo-1H-pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
6-oxo-1H-pyrazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Mechanism of Action
The mechanism of action of 6-oxo-1H-pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties.
Pyrazine derivatives: These compounds are versatile scaffolds used in drug discovery and development due to their diverse biological activities.
Uniqueness
6-oxo-1H-pyrazine-3-carboxylate is unique due to its specific structural features, including the keto and carboxylate groups, which confer distinct chemical reactivity and
Properties
IUPAC Name |
6-oxo-1H-pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-2-6-3(1-7-4)5(9)10/h1-2H,(H,7,8)(H,9,10)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQFCIHUUCMACC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N2O3- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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